An In-depth Technical Guide to 3-Bromo-1H-indol-7-ylamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-1H-indol-7-ylamine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-1H-indol-7-ylamine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its chemical and physical properties, plausible synthetic routes, reactivity profile, and potential applications, with a strong emphasis on scientific integrity and practical insights.
Introduction and Strategic Importance
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of functional groups onto the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 3-Bromo-1H-indol-7-ylamine hydrochloride is a bifunctional indole derivative, featuring a bromine atom at the C3-position and an amino group at the C7-position. This substitution pattern makes it a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the amino group can be readily derivatized or participate in hydrogen bonding interactions with biological targets. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and formulation.
7-aminoindoles, in particular, are recognized as important intermediates for a wide range of bioactive molecules.[2] Their utility is further underscored by the fact that the 7-azaindole motif, a close structural analogue, is found in several approved kinase inhibitors, highlighting the therapeutic potential of compounds derived from this scaffold.[3][4]
Physicochemical Properties
Detailed experimental data for 3-Bromo-1H-indol-7-ylamine hydrochloride is not extensively available in the public domain. However, its properties can be reasonably extrapolated from data on closely related compounds, such as 3-bromo-1H-indole. The hydrochloride salt is expected to be a solid at room temperature with improved water solubility compared to its free base.
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₈H₈BrClN₂ | Calculated |
| Molecular Weight | 247.52 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from related bromoindoles |
| Melting Point | >200 °C (decomposition likely) | Inferred from hydrochloride salts of similar amines |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | Inferred from the presence of the hydrochloride salt |
| pKa (of ammonium ion) | 4-5 | Estimated for an aromatic amine |
Synthesis and Manufacturing
A practical, multi-step synthesis of 3-Bromo-1H-indol-7-ylamine hydrochloride can be envisioned starting from readily available precursors. The following proposed pathway is based on established methodologies for the synthesis of substituted 7-aminoindoles and subsequent halogenation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-1H-indol-7-ylamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Nitroindole
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To a solution of 2-methyl-3-nitroaniline in an appropriate solvent (e.g., toluene), add dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
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Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.
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Treat the crude enamine with a cyclizing agent, such as acetic anhydride, and heat to effect cyclization.
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After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purify the crude product by column chromatography on silica gel to afford 7-nitroindole.
Step 2: Bromination of 7-Nitroindole
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Dissolve 7-nitroindole in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
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Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The C3 position of the indole is the most electron-rich and susceptible to electrophilic substitution.[5]
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Stir the reaction mixture at low temperature for a few hours, monitoring by TLC.
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Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-7-nitroindole.
Step 3: Reduction of the Nitro Group
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Dissolve 3-bromo-7-nitroindole in a mixture of ethanol and concentrated hydrochloric acid.
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Add tin(II) chloride dihydrate (SnCl₂) portion-wise and heat the mixture at reflux.
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Monitor the reaction by TLC until the starting material disappears.
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Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product, 3-Bromo-1H-indol-7-ylamine (the free base), with ethyl acetate.
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Dry the organic layer and concentrate to obtain the crude free base.
Step 4: Hydrochloride Salt Formation
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Dissolve the crude 3-Bromo-1H-indol-7-ylamine in a minimal amount of a suitable solvent, such as diethyl ether or methanol.
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Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Bromo-1H-indol-7-ylamine hydrochloride.
Reactivity Profile
The chemical reactivity of 3-Bromo-1H-indol-7-ylamine hydrochloride is dictated by its three key functional components: the indole ring, the bromine substituent, and the amino group.
Caption: Key reactive sites of 3-Bromo-1H-indol-7-ylamine.
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C3-Bromine Atom: The bromine atom at the C3 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling the rapid diversification of the indole scaffold.
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C7-Amino Group: The primary amino group at the C7 position can undergo a wide range of reactions typical of aromatic amines. These include acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions to introduce other functional groups.[6]
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Indole N-H: The nitrogen of the indole ring can be deprotonated with a suitable base and subsequently alkylated, arylated, or acylated, providing another point for structural modification.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. A broad singlet for the N-H of the indole and signals for the -NH₃⁺ protons would also be anticipated.
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¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms of the indole core. The carbon bearing the bromine atom would be shifted downfield, while the carbon attached to the amino group would be shifted upfield.
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IR Spectroscopy: Characteristic peaks would be expected for the N-H stretching of the indole and the ammonium salt, as well as C-H stretching of the aromatic ring and C-Br stretching.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak for the free base (C₈H₇BrN₂) would be observed at m/z 210 and 212.
Applications in Drug Development
The 7-aminoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 7-aminoindole have shown a wide range of biological activities, including as kinase inhibitors, which are a major class of anti-cancer drugs.
The presence of both a bromine atom and an amino group on the indole core of 3-Bromo-1H-indol-7-ylamine hydrochloride makes it an exceptionally useful building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The ability to selectively functionalize the C3 and C7 positions allows for the systematic exploration of the structure-activity relationships of novel indole-based compounds.
Safety and Handling
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Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Wear protective gloves/protective clothing/eye protection/face protection.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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IF ON SKIN: Wash with plenty of soap and water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
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Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed.
-
Store in a cool, dry place away from incompatible materials.
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References
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LookChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]
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ResearchGate. (2025, August 10). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Retrieved from [Link]
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Townsend, C. A., & Outlaw, V. K. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic letters, 16(23), 6068–6071. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate. Retrieved from [Link]
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National Institutes of Health. (2018, November 8). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and.... Retrieved from [Link]
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Scientific Research Publishing. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
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National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
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